molecular formula C10H10N2O3 B6258457 methyl 4-methoxy-1H-indazole-7-carboxylate CAS No. 1427377-63-6

methyl 4-methoxy-1H-indazole-7-carboxylate

Cat. No.: B6258457
CAS No.: 1427377-63-6
M. Wt: 206.20 g/mol
InChI Key: DPFJNGKNYIDJSB-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-1H-indazole-7-carboxylate (CAS 1427377-63-6) is a high-purity chemical intermediate with the molecular formula C10H10N2O3 and a molecular weight of 206.20. This compound belongs to the indazole class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their widespread presence in bioactive molecules and approved drugs . The indazole core is a key structural component in several therapeutically important compounds, including the multikinase inhibitor Pazopanib for renal cell carcinoma, the antiemetic Granisetron used in cancer chemotherapy, and the anti-inflammatory agent Benzydamine . The specific substitution pattern on this indazole derivative—featuring a 4-methoxy group and a 7-carboxylate ester—makes it a valuable and versatile building block for researchers. The ester functional group offers a handle for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid or conversion to amides, facilitating the exploration of structure-activity relationships. Indazole-containing derivatives are investigated across a broad spectrum of pharmacological activities, including as anticancer, antibacterial, antifungal, anti-inflammatory, and anti-Parkinson's agents . This compound is supplied For Research Use Only. It is strictly intended for laboratory research and chemical synthesis purposes and is not approved for human, veterinary, or diagnostic use.

Properties

CAS No.

1427377-63-6

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 4-methoxy-1H-indazole-7-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-8-4-3-6(10(13)15-2)9-7(8)5-11-12-9/h3-5H,1-2H3,(H,11,12)

InChI Key

DPFJNGKNYIDJSB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=NNC2=C(C=C1)C(=O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives

The cyclization of hydrazine derivatives represents a classical approach to indazole synthesis. For methyl 4-methoxy-1H-indazole-7-carboxylate, this method typically begins with 4-methoxyphenylhydrazine and methyl acetoacetate as precursors. The reaction proceeds via a condensation-cyclization sequence under acidic conditions, facilitated by catalysts such as acetic acid or hydrochloric acid .

Key steps include:

  • Condensation : 4-Methoxyphenylhydrazine reacts with methyl acetoacetate to form a hydrazone intermediate.

  • Cyclization : Intramolecular cyclization under thermal conditions (80–100°C) generates the indazole ring system.

  • Esterification : The carboxylate group is introduced via esterification with methanol in the presence of sulfuric acid.

This method achieves moderate yields (45–60%) but requires careful optimization of stoichiometry and temperature to minimize side products like regioisomers or over-oxidized derivatives .

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions offer a modern route to functionalized indazoles. A protocol adapted from iridium-catalyzed C–H borylation (as demonstrated in related indazole syntheses) involves:

  • Borylation : 1H-Indazole undergoes iridium-catalyzed borylation at the 3-position using B2_2Pin2_2 (bis(pinacolato)diboron) to form 3-borylated indazole .

  • Cross-Coupling : The borylated intermediate reacts with methyl 4-methoxy-7-bromoindazole-7-carboxylate via Suzuki-Miyaura coupling, employing XPhos-Pd-G2 as the catalyst and tripotassium phosphate as the base .

Reaction Conditions :

  • Solvent: tert-Butyl methyl ether (TBME)/water (10:1 v/v)

  • Temperature: 100°C (microwave-assisted)

  • Yield: 68–72%

This method excels in regioselectivity and functional group tolerance, making it suitable for synthesizing analogs with diverse substituents.

Esterification of Carboxylic Acid Precursors

A two-step approach involves synthesizing the carboxylic acid derivative followed by esterification:

  • Synthesis of 1H-Indazole-7-Carboxylic Acid :

    • Starting from methyl 2-amino-3-methylbenzoate, diazotization with isoamyl nitrite in acetic anhydride yields the indazole core .

    • Hydrolysis using lithium hydroxide (LiOH) produces the carboxylic acid .

  • Esterification : The acid is treated with methanol and thionyl chloride (SOCl2_2) to form the methyl ester .

Advantages :

  • High purity (>95%) due to intermediate crystallization.

  • Scalability for industrial production .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields in indazole synthesis. A modified procedure from palladium-catalyzed cross-coupling involves:

  • Microwave Cyclization : A mixture of 4-methoxybenzaldehyde and methyl hydrazinecarboxylate is irradiated at 150°C for 20 minutes, forming the indazole ring .

  • Post-Functionalization : The intermediate undergoes oxidation with potassium permanganate (KMnO4_4) to introduce the carboxylate group .

Key Parameters :

  • Catalyst: XPhos-Pd-G2 (2 mol%)

  • Solvent: TBME/water

  • Yield: 75–80%

This method reduces reaction times from hours to minutes, ideal for high-throughput screening.

Comparison of Preparation Methods

The table below summarizes the efficiency, scalability, and limitations of each method:

MethodYield (%)Temperature (°C)TimeScalabilityLimitations
Hydrazine Cyclization45–6080–1006–12 hModerateRegioisomer formation
Suzuki-Miyaura Coupling68–721001 hHighRequires expensive catalysts
Carboxylic Acid Route70–7525–808–24 hHighMulti-step synthesis
Microwave-Assisted75–8015020 minModerateSpecialized equipment needed

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the indazole ring .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-methoxy-1H-indazole-7-carboxylate has shown promise in medicinal chemistry due to its biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Research indicates potential efficacy against bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Biological Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its therapeutic application. Interaction studies focus on:

  • Binding Affinity : Investigating how the compound interacts with specific enzymes or receptors.
  • Metabolic Pathways : Understanding how the compound is metabolized in biological systems.

Material Science

In addition to its biological applications, this compound serves as a building block for synthesizing novel materials with specific properties. Its unique structure allows it to be incorporated into polymers or other materials, potentially enhancing their performance in various applications.

Case Studies

Study FocusFindings
Anticancer ActivityIn vitro studies demonstrated significant inhibition of tumor cell lines.
Antimicrobial EfficacyExhibited activity against several pathogenic bacterial strains.
Material DevelopmentUsed as a precursor in synthesizing advanced polymer composites.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-1H-indazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact pathways and molecular targets depend on the specific biological context and the nature of the indazole derivative .

Comparison with Similar Compounds

Table 1: Comparison of Key Indazole Derivatives

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Features
This compound 1427377-63-6 -OCH₃ (4), -COOCH₃ (7) C₁₀H₁₀N₂O₃ 206.20 Electron-donating groups at 4 and 7
Methyl 6-amino-1H-indazole-4-carboxylate 885518-56-9 -NH₂ (6), -COOCH₃ (4) C₉H₉N₃O₂ 191.19 Amino group enhances nucleophilicity
Methyl 5-chloro-1H-indazole-7-carboxylate 1260851-42-0 -Cl (5), -COOCH₃ (7) C₉H₇ClN₂O₂ 210.62 Electron-withdrawing Cl affects reactivity
Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate 1448125-93-6 -NH₂ (4), -OCH₃ (7), -COOCH₃ (3) C₁₀H₁₁N₃O₃ 221.21 Multiple substituents increase steric hindrance

Key Observations:

In contrast, methyl 5-chloro-1H-indazole-7-carboxylate (CAS 1260851-42-0) features a chloro group at position 5, which withdraws electrons, altering reactivity in substitution or coupling reactions . Methyl 6-amino-1H-indazole-4-carboxylate (CAS 885518-56-9) has an amino group at position 6, enhancing its nucleophilic character for further functionalization .

Molecular Weight and Functional Diversity: Chloro-substituted derivatives (e.g., CAS 1260851-42-0) exhibit higher molecular weights (~210 g/mol) compared to the target compound (206.20 g/mol), impacting physical properties like solubility and melting point .

Comparison with Benzoimidazole and Indole Derivatives

and highlight structurally related heterocycles, such as 1H-benzo[d]imidazole-7-carboxylates and indole-2-carboxylates. For example:

  • Benzoimidazole Derivatives (): Compounds like 2-amino-4-fluoro-1H-benzo[d]imidazole-7-carboxylic acid methyl ester (CAS Example 19) feature fused imidazole rings. These derivatives often exhibit enhanced metabolic stability compared to indazoles due to the imidazole’s aromaticity .
  • Indole Derivatives (): Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate (CAS structure in ) shares methoxy and ester substituents but differs in the heterocyclic core. Indoles lack the adjacent nitrogen atoms of indazoles, reducing hydrogen-bonding capacity and altering electronic properties .

Biological Activity

Methyl 4-methoxy-1H-indazole-7-carboxylate (MMI) is a compound that has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MMI, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

1. Chemical Structure and Properties

MMI is characterized by its unique indazole structure, which is substituted at the 4-position with a methoxy group and at the 7-position with a carboxylate ester. This specific substitution pattern is crucial for its biological activity, influencing its reactivity and interaction with various biological targets.

The biological activity of MMI primarily stems from its ability to modulate the activity of specific enzymes and receptors involved in various cellular processes. Key mechanisms include:

  • Enzyme Inhibition : MMI has been shown to inhibit enzymes that play critical roles in cancer cell proliferation. For instance, it can inhibit polyketide synthase, which is essential for the biosynthesis of certain lipids in tumor cells .
  • Receptor Interaction : The compound interacts with various receptors, leading to downstream effects that can alter cell signaling pathways associated with inflammation and cancer .

3.1 Anticancer Activity

MMI exhibits promising anticancer properties, demonstrated through various in vitro and in vivo studies:

  • In Vitro Studies : MMI has shown potent inhibitory effects on several cancer cell lines. For example, it demonstrated an IC50 value of approximately 0.64 μM against the MM1.S multiple myeloma cell line, indicating strong antiproliferative activity .
Cell LineIC50 (μM)
MM1.S0.64
HCT116Not specified but noted for significant inhibition
  • In Vivo Studies : In animal models, MMI has been effective in reducing tumor growth rates, particularly in colorectal carcinoma xenografts .

3.2 Anti-inflammatory Activity

Research indicates that MMI may also possess anti-inflammatory properties. The compound's ability to inhibit specific inflammatory pathways makes it a candidate for further exploration in treating inflammatory diseases.

4. Comparative Analysis with Related Compounds

MMI can be compared with other indazole derivatives to highlight its unique biological profile:

CompoundStructure TypeNotable Activity
Methyl 4-methoxy-1H-indole-7-carboxylateIndole derivativeAnticancer
Methyl 4-bromo-1H-indazole-7-carboxylateBrominated indazoleAnticancer and anti-inflammatory

The presence of the methoxy group at the 4-position significantly enhances MMI's reactivity compared to other derivatives, contributing to its distinct biological activities .

Case Study 1: Antitumor Efficacy

In a study evaluating various indazole derivatives, MMI was found to outperform several analogs in terms of anticancer efficacy against colon cancer models. The study highlighted its mechanism involving the inhibition of key signaling pathways associated with tumor growth .

Case Study 2: Inflammatory Response Modulation

Another investigation into MMI's anti-inflammatory effects revealed that it could significantly reduce cytokine levels in vitro, suggesting its potential as a therapeutic agent for conditions characterized by chronic inflammation.

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